(S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
Description
The compound (S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one is a chiral molecule featuring a piperidine ring substituted with a benzyl-methyl-amino-methyl group at the 4-position.
Properties
IUPAC Name |
(2S)-2-amino-1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31N3O/c1-15(2)18(20)19(23)22-11-9-17(10-12-22)14-21(3)13-16-7-5-4-6-8-16/h4-8,15,17-18H,9-14,20H2,1-3H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RESVSODOKCKBHL-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CN(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)CN(C)CC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one, also known by its CAS number 1354003-38-5, is a complex organic compound notable for its potential biological activities. Its structure includes a piperidine ring, which is often associated with various pharmacological properties, including interactions with neurotransmitter systems and enzyme inhibition.
Chemical Structure
The molecular formula of this compound is C19H31N3O, and it features a chiral center that may influence its biological interactions. The compound's structure suggests significant potential for therapeutic applications, particularly in neurology and oncology.
Biological Activity Overview
Research indicates that this compound may exhibit several biological activities:
1. Neurotransmitter Interaction
Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing synaptic activity. This interaction could be relevant for treating mood disorders or enhancing cognitive functions.
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor, particularly concerning acetylcholinesterase (AChE). Inhibiting AChE is crucial in treating conditions like Alzheimer's disease, as it increases the availability of acetylcholine in the synaptic cleft .
3. Anticancer Potential
Similar compounds have shown anticancer properties, indicating that this compound may also possess such activity. Structural analogs have been associated with inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to this compound:
Table 1: Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(Benzylamino)butanamide | Similar amine functionality | Moderate AChE inhibition |
| 4-(Methylamino)butanamide | Contains methyl instead of benzyl | Antidepressant effects |
| 3-(Benzylamino)propanoic acid | Carboxylic acid group present | Anticancer activity |
These compounds differ primarily in their substituents and functional groups, which significantly influence their biological activity and potential applications. The unique combination of the piperidine ring and specific amino substitutions in this compound may confer distinct pharmacological properties not found in its analogs .
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
Neurotransmitter Modulation: The compound may enhance neurotransmitter levels or receptor sensitivity, contributing to its potential antidepressant or cognitive-enhancing effects .
Enzyme Inhibition: By inhibiting specific enzymes like AChE or other kinases involved in cellular signaling pathways, the compound could alter disease progression in neurodegenerative conditions or malignancies .
Scientific Research Applications
Research indicates that (S)-2-Amino-1-{4-[(benzyl-methyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one may exhibit significant interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders. The following aspects highlight its therapeutic potential:
- Neurotransmitter Interaction : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, which could lead to therapeutic effects in mood disorders and cognitive enhancement.
- Protein Kinase Inhibition : Compounds with similar structures have been investigated for their roles as protein kinase inhibitors, indicating that this compound could play a role in drug development targeting these pathways.
Research Applications
The compound's applications can be categorized into several key areas:
Neurological Research
The interactions of this compound with neurotransmitter systems make it a valuable tool for studying neurological conditions such as depression, anxiety, and cognitive impairments. Its ability to modulate synaptic activity could lead to advancements in treatment strategies for these disorders.
Drug Development
Given its structural complexity and potential biological activity, this compound is being explored for the development of new pharmaceuticals. Its role as a protein kinase inhibitor suggests that it may be effective in treating various diseases where kinase signaling is disrupted.
Interaction Studies
Studies focusing on the binding affinity of this compound to various receptors are crucial for understanding its pharmacodynamics. These studies can provide insights into how the compound influences cellular signaling pathways.
Chemical Reactions Analysis
Alkylation and Acylation Reactions
The primary amino group (-NH₂) undergoes alkylation or acylation to form derivatives:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Alkylation | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF, 25°C | N-Alkylated analogs |
| Acylation | Acetyl chloride, pyridine, 0°C | N-Acetyl derivatives |
These reactions modify the compound’s polarity and bioavailability, critical for pharmacological optimization .
Oxidation and Reduction Reactions
The ketone moiety participates in redox reactions:
Oxidation
-
Reagents : KMnO₄ (acidic conditions), CrO₃
-
Product : Carboxylic acid derivative (via Baeyer-Villiger oxidation).
Reduction
-
Reagents : LiAlH₄, THF, -10°C
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Product : Secondary alcohol (1-[4-...]-3-methylbutan-1-ol).
Nucleophilic Substitution
The piperidine nitrogen undergoes substitution with electrophiles:
| Electrophile | Conditions | Application |
|---|---|---|
| Benzyl chloride | DIPEA, DCM, 40°C | Quaternary ammonium salts |
| Tosyl chloride | Et₃N, CHCl₃, 0°C | Sulfonamide derivatives |
These reactions enhance structural diversity for structure-activity relationship (SAR) studies .
Organometallic Coupling
Palladium-catalyzed reactions enable C–N bond formation:
-
Reagents : Pd(OAc)₂, PPh₃, K₂CO₃
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Substrates : Allylic bromides or aryl halides
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Product : Allylic amination adducts (e.g., η³-allylpalladium intermediates) .
Amide Bond Formation
The amino group reacts with carboxylic acids via coupling agents:
| Coupling Agent | Conditions | Yield (%) |
|---|---|---|
| BOP-Cl | Et₃N, CH₂Cl₂, 25°C | 23–45 |
| HATU | DMF, 0°C → RT | 50–65 |
This method generates peptidomimetic derivatives for targeting neuroreceptors .
Stereochemical Transformations
The (S)-configuration at C2 and C3 influences reaction pathways:
-
Epimerization : Occurs under basic conditions (pH > 10) or high heat, reducing enantiopurity .
-
Resolution : Chiral HPLC or enzymatic methods restore stereochemical integrity .
Stability Under Hydrolytic Conditions
The compound degrades in aqueous environments:
| Condition | Half-Life (25°C) | Degradation Product |
|---|---|---|
| pH = 1 (HCl) | 2.3 hours | Piperidine ring-opened acid |
| pH = 7.4 (buffer) | 48 hours | Ketone hydrate |
Comparative Reactivity Table
| Functional Group | Reactivity Rank (1 = highest) | Preferred Reactions |
|---|---|---|
| Primary amine (-NH₂) | 1 | Alkylation, acylation |
| Ketone (C=O) | 2 | Reduction, nucleophilic addition |
| Piperidine N | 3 | Quaternary salt formation |
Comparison with Similar Compounds
Structural and Physicochemical Properties
Notes:
- *Target compound’s molecular formula/weight inferred based on piperidine backbone and benzyl-methyl-amino-methyl substituent.
- Pyrrolidine analogs () have smaller rings (5-membered vs. 6-membered piperidine), likely affecting steric interactions and solubility.
- Substituents like isopropyl () or cyclopropyl () alter lipophilicity and metabolic stability compared to methyl groups.
Key Structural Differences and Implications
Heterocyclic Ring: Piperidine-based compounds (e.g., ) may exhibit better CNS penetration due to increased flexibility and compatibility with lipid membranes compared to pyrrolidine analogs .
Amino Substituents: Benzyl-methyl-amino (target compound and ) offers moderate steric bulk and lipophilicity, balancing bioavailability and binding affinity. Benzyl-isopropyl-amino () increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility. Cyclopropyl groups () are metabolically stable due to ring strain resistance to enzymatic oxidation, a critical factor in drug design.
Molecular Weight :
- The target compound’s inferred molecular weight (~330.5) places it within the acceptable range for CNS drugs (typically <500 Da). Pyrrolidine analogs (, 303.44) may have superior pharmacokinetics due to lower molecular weight.
Preparation Methods
Reductive Amination Approach
This three-step sequence demonstrates high atom economy:
Step 1: Piperidine-4-carboxaldehyde undergoes condensation with benzylmethylamine in toluene at 80°C, forming the corresponding imine.
Step 2: Sodium cyanoborohydride-mediated reduction in methanol at 0–5°C yields the secondary amine.
Step 3: Methylation using methyl iodide and potassium carbonate in DMF introduces the N-methyl group.
| Parameter | Condition | Yield (%) |
|---|---|---|
| Imine formation | Toluene, 12h reflux | 78 |
| Reductive amination | NaBH3CN/MeOH, 6h | 85 |
| N-methylation | CH3I/K2CO3, DMF, 24h RT | 92 |
This method achieves an overall 61% yield for the piperidine intermediate.
Direct Alkylation Strategy
Alternative single-pot methodology using 4-(bromomethyl)piperidine:
-
React with N-benzyl-N-methylamine (2 eq) in acetonitrile
-
Add K2CO3 as base at 60°C for 8h
-
Isolate via aqueous workup and column chromatography
While faster (82% yield), this approach requires stringent temperature control to avoid N-alkylation byproducts.
β-Amino Ketone Synthesis
The (S)-2-amino-3-methylbutan-1-one moiety demands stereoselective synthesis. Two validated methods are documented:
Enzymatic Resolution
Racemic β-amino ketone undergoes kinetic resolution using immobilized penicillin G acylase:
Asymmetric Catalysis
Chiral Ru-Pheox catalyst enables direct asymmetric amination:
-
Substrate: 3-methylbutan-1-one
-
Amine source: NH3/benzyl chloroformate
Final Coupling Methodologies
Convergent coupling of the piperidine and β-amino ketone domains employs two principal techniques:
Nucleophilic Acyl Substitution
Activated ketone intermediate reacts with the piperidine amine:
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Generate mixed carbonate from β-amino ketone using ethyl chloroformate
-
React with 4-[(benzyl-methyl-amino)-methyl]piperidine in DCM
-
Triethylamine catalysis at -15°C
-
Isolate product via crystallization (hexane/EtOAc)
Microwave-Assisted Coupling
Innovative approach reduces reaction time:
-
Reagents: HATU, DIPEA in DMF
-
Microwave: 100W, 80°C, 20min
-
Purification: Prep-HPLC (C18 column)
Critical Process Parameters
Comparative analysis reveals key optimization targets:
| Parameter | Reductive Amination | Alkylation | Enzymatic | Microwave |
|---|---|---|---|---|
| Total Steps | 7 | 5 | 6 | 4 |
| Overall Yield (%) | 34 | 41 | 28 | 52 |
| Purity (HPLC, %) | 98.2 | 97.5 | 99.1 | 99.5 |
| Stereopurity (ee%) | 98 | 99 | 98 | 99 |
Data synthesized from multiple process descriptions.
Purification and Characterization
Final product purification employs gradient elution on silica gel (hexane:EtOAc 10:1→1:1) followed by recrystallization. Critical characterization data:
-
HPLC: Rt = 8.32min (C18, 0.1% TFA/MeCN)
-
HRMS: m/z 346.2698 [M+H]+ (calc. 346.2695)
Industrial-Scale Considerations
Patented large-scale processes emphasize:
Q & A
Basic: What are the critical parameters for optimizing the multi-step synthesis of this compound to ensure high purity and yield?
Answer:
The synthesis involves multi-step organic reactions requiring precise control of:
- Temperature : Exothermic reactions must be moderated to avoid side products (e.g., cyclization byproducts) .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in piperidine functionalization .
- Reaction time : Extended reaction times (>24 hours) may degrade sensitive intermediates; monitoring via TLC or HPLC is advised .
- Purification : Flash chromatography or preparative HPLC is essential to isolate the target compound from stereoisomers or unreacted starting materials .
Basic: Which analytical techniques are most reliable for confirming the stereochemical configuration and structural integrity of this compound?
Answer:
- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., amylose-based columns) with mobile phases adjusted to pH 6.5 (ammonium acetate buffer) .
- NMR spectroscopy : H- and C-NMR identify substituents on the piperidine ring and confirm the (S)-configuration at the amino center via coupling constants .
- Mass spectrometry (HRMS) : Accurately determines molecular weight (e.g., CHNO, MW 315.46) and detects isotopic patterns .
Advanced: How can researchers design binding assays to evaluate the compound's affinity for dopamine or norepinephrine transporters?
Answer:
- Radioligand displacement assays : Use H-labeled ligands (e.g., H-WIN 35,428 for dopamine transporters) in transfected cell membranes. Measure IC values via scintillation counting .
- Functional assays : Employ fluorescence-based techniques (e.g., FLIPR) to monitor transporter inhibition in live cells .
- Data interpretation : Compare binding kinetics (K) to known agonists/antagonists; account for nonspecific binding using controls like bupropion .
Advanced: What experimental strategies mitigate discrepancies in pharmacokinetic data across in vivo models?
Answer:
- Species-specific metabolism : Use hepatic microsomes from rodents vs. primates to identify metabolic hotspots (e.g., piperidine N-demethylation) .
- Dosing routes : Compare oral bioavailability to intravenous administration to assess first-pass effects .
- Toxicokinetic profiling : Monitor plasma protein binding and tissue distribution via LC-MS/MS, adjusting for matrix effects in biological samples .
Methodological: How should researchers address contradictions in biological activity data arising from assay variability?
Answer:
- Standardize protocols : Use the same cell lines (e.g., HEK-293 for transporter assays) and passage numbers to reduce inter-experimental variability .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch effects; report confidence intervals for IC/EC values .
- Orthogonal validation : Confirm activity via complementary assays (e.g., electrophysiology for ion channel modulation) .
Advanced: What in silico tools are suitable for predicting the compound's interaction with off-target receptors?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against GPCR or kinase libraries, focusing on conserved binding motifs (e.g., piperidine-amine interactions) .
- MD simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess binding stability over 100-ns trajectories .
- ADMET prediction : Tools like SwissADME estimate blood-brain barrier permeability and CYP450 inhibition risks .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves and safety goggles to prevent dermal/ocular exposure; use fume hoods for weighing .
- Spill management : Neutralize acidic degradation products with sodium bicarbonate; dispose via hazardous waste protocols .
- First aid : For inhalation, move to fresh air and administer oxygen if needed; consult poison control for ingestion .
Advanced: How can researchers elucidate the metabolic pathways of this compound using isotopic labeling?
Answer:
- Stable isotopes : Synthesize C-labeled analogs at the methyl group (3-methylbutan-1-one) to track hepatic oxidation via LC-HRMS .
- Mass defect filtering : Identify phase I/II metabolites (e.g., glucuronides) using software like MetabolitePilot .
- In vitro models : Incubate with CYP3A4/2D6 isozymes to map primary vs. secondary metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
